Dodecaprenyl diphosphate

Description

Properties

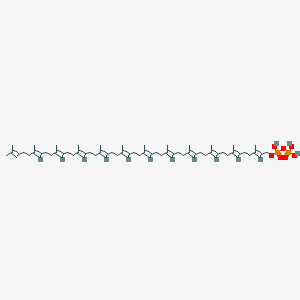

Molecular Formula |

C60H100O7P2 |

|---|---|

Molecular Weight |

995.4 g/mol |

IUPAC Name |

[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C60H100O7P2/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-66-69(64,65)67-68(61,62)63/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H,64,65)(H2,61,62,63)/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+ |

InChI Key |

WURMRKUXTPWSRM-GNZYJLLNSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C)C |

physical_description |

Solid |

Origin of Product |

United States |

Dodecaprenyl Diphosphate Biosynthesis Pathways and Mechanisms

Isopentenyl Diphosphate (B83284) and Allylic Diphosphate Condensation

The fundamental process underlying the formation of dodecaprenyl diphosphate is the sequential head-to-tail condensation of isopentenyl diphosphate (IPP), the basic five-carbon building block, with a growing allylic diphosphate chain. frontierspartnerships.orgnih.gov This chain elongation reaction is catalyzed by a class of enzymes known as prenyltransferases or isoprenyl diphosphate synthases (IDSs). nih.govacs.org

Initiation with Farnesyl Diphosphate

The biosynthesis of this compound is typically initiated from a C15 precursor, farnesyl diphosphate (FPP). frontierspartnerships.orgnih.gov FPP itself is synthesized through the sequential condensation of two molecules of IPP with dimethylallyl diphosphate (DMAPP), the initial allylic substrate in the isoprenoid pathway. nih.govresearchgate.netnih.gov Farnesyl diphosphate synthase (FPPS) is the key enzyme responsible for producing FPP, which then serves as the primer or initial substrate for further elongation by specific polyprenyl diphosphate synthases. frontierspartnerships.orgnih.govuniprot.org

In some organisms, such as Mycobacterium tuberculosis, the initiation can occur with a specific stereoisomer of FPP. For instance, the enzyme Rv1086 synthesizes (ω,E,Z)-farnesyl diphosphate, which then acts as the preferred substrate for the subsequent elongation steps. nih.govnih.gov

Sequential Isopentenyl Diphosphate Additions

Once initiated with FPP, the carbon chain is extended through the sequential addition of nine IPP molecules. Each condensation reaction involves the attack of the double bond of IPP on the carbocation formed by the departure of the diphosphate group from the allylic substrate. pnas.org This process is repeated in a processive manner by the this compound synthase until the final chain length of twelve isoprene (B109036) units (C60) is achieved. nih.gov The enzyme's active site plays a crucial role in determining the ultimate length of the polyprenyl chain. frontierspartnerships.orgnih.gov

Stereochemistry of this compound Formation

The stereochemistry of the newly formed double bonds during IPP condensation is a critical aspect of this compound biosynthesis, leading to the formation of either trans or cis isomers. This stereochemical outcome is dictated by two structurally and mechanistically distinct classes of prenyltransferases. nih.govpnas.org

Trans-Polyprenyl Diphosphate Synthesis

Trans-polyprenyl diphosphate synthases catalyze the formation of polyprenyl chains with all-E (trans) double bonds. These enzymes share a common protein fold and possess two conserved aspartate-rich motifs (DDXXD) that are crucial for binding the substrates and the catalytic activity. pnas.org The synthesis of all-trans-decaprenyl diphosphate, a precursor for the side chain of coenzyme Q10 in humans, is carried out by a heterotetrameric complex composed of PDSS1 and PDSS2 subunits. nih.govatlasgeneticsoncology.orggenecards.org This enzyme catalyzes the condensation of IPP with FPP to produce the all-trans C50 polyprenyl diphosphate. wikipedia.org While the specific synthesis of all-trans-dodecaprenyl diphosphate is less commonly reported, the general mechanism of trans-prenyltransferases provides the framework for how such a molecule would be synthesized.

Cis-Polyprenyl Diphosphate Synthesis

Cis-polyprenyl diphosphate synthases are responsible for creating polyprenyl chains with predominantly Z (cis) double bonds. nih.govebi.ac.uk These enzymes are structurally distinct from their trans counterparts and lack the canonical DDXXD motifs. ebi.ac.uk The synthesis of di-trans,poly-cis-dodecaprenyl diphosphate has been identified in organisms like Thermobifida fusca. researchgate.net The enzyme from this bacterium, a medium-chain cis-prenyltransferase, functions as a homodimer to produce this compound, which serves as a glycan carrier for cell wall synthesis. researchgate.net In Mycobacterium tuberculosis, the enzyme Rv2361c, a decaprenyl diphosphate synthase, exhibits a preference for (ω,E,Z)-farnesyl diphosphate as the allylic acceptor, leading to the formation of a decaprenyl diphosphate with a specific cis configuration, which is a precursor to dodecaprenyl phosphate (B84403). nih.govnih.gov

| Enzyme Characteristic | trans-Polyprenyl Diphosphate Synthase | cis-Polyprenyl Diphosphate Synthase |

| Product Stereochemistry | All-trans double bonds | Predominantly cis double bonds |

| Conserved Motifs | Two DDXXD motifs | Lacks DDXXD motifs |

| Example Enzyme | Human decaprenyl diphosphate synthase (PDSS1/PDSS2) | Thermobifida fusca this compound synthase |

| Function of Product | Precursor for Coenzyme Q10 side chain | Glycan carrier for cell wall synthesis |

Distinct Biosynthetic Routes Across Biological Domains

The biosynthesis of this compound and related polyprenyl diphosphates exhibits significant variations across the different domains of life, reflecting the diverse roles these molecules play.

In Bacteria , cis-prenyltransferases are often homodimeric enzymes. researchgate.net As seen in M. tuberculosis and T. fusca, these enzymes are critical for synthesizing the lipid carriers required for cell wall biosynthesis, including peptidoglycan and other complex polysaccharides. nih.govnih.govresearchgate.net The specific enzymes involved can vary, with some showing a preference for particular allylic primers to initiate the synthesis. nih.gov

In Eukaryotes , the synthesis of long-chain polyprenyl diphosphates, such as the precursor for dolichol, is carried out by heterodimeric cis-prenyltransferases. nih.gov For instance, the human enzyme is a complex of a catalytic subunit (like DHDDS) and a non-catalytic subunit (like NgBR). researchgate.net In the context of trans-polyprenyl synthesis, the human decaprenyl diphosphate synthase, responsible for the CoQ10 side chain, is a heterotetramer of PDSS1 and PDSS2 subunits. nih.govatlasgeneticsoncology.org

In Archaea , polyprenol diphosphates ranging from C30 to C60 serve as precursors for dolichol phosphate used in N-linked glycosylation. nih.gov While specific details on this compound synthase in Archaea are less abundant, it is known that they possess homologs of cis-prenyltransferases. ebi.ac.uk The fundamental building blocks, IPP and DMAPP, are synthesized via the mevalonate (B85504) pathway in Archaea, which differs from the MEP pathway used by many bacteria. d-nb.info

| Biological Domain | Enzyme Structure | Primary Function of Product | Key Features |

| Bacteria | Homodimeric cis-prenyltransferases | Cell wall biosynthesis (lipid carriers) | e.g., M. tuberculosis Rv2361c, T. fusca this compound synthase |

| Eukaryotes | Heterodimeric or heterotetrameric enzymes | Dolichol synthesis, Coenzyme Q biosynthesis | e.g., Human DHDDS/NgBR complex, Human PDSS1/PDSS2 complex |

| Archaea | Homologs of cis-prenyltransferases | Precursors for dolichol phosphate in glycosylation | Utilize the mevalonate pathway for IPP and DMAPP synthesis |

Bacterial Biosynthetic Pathways

In bacteria, the synthesis of polyprenyl diphosphates, including this compound, is carried out by a class of enzymes known as cis-prenyltransferases. nih.gov These enzymes catalyze the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate acceptor. nih.govnih.gov The process involves the formation of a carbon-carbon bond, extending the polyprenyl chain. researchgate.net

A notable example is found in Thermobifida fusca, which produces this compound as a carrier for polyprenyl glycans in cell wall synthesis. nih.gov The cis-prenyltransferase from this bacterium assembles a dimer, a structural prerequisite for its catalytic activity. nih.gov

In Mycobacterium tuberculosis, the biosynthesis of decaprenyl diphosphate, a closely related polyprenyl diphosphate, provides insights into the general mechanism. The enzyme Rv2361c, a Z-prenyl diphosphate synthase, catalyzes the addition of IPP to various allylic diphosphate primers. nih.govnih.gov This enzyme exhibits a preference for (ω,E,Z)-farnesyl diphosphate as the allylic acceptor, suggesting a sequential action with another enzyme, Rv1086, in the biosynthetic pathway. nih.govnih.gov The reaction is dependent on divalent cations and has an optimal pH range of 7.5 to 8.5. nih.govnih.gov

The general scheme for bacterial polyprenyl diphosphate synthesis involves the initial formation of farnesyl diphosphate (FPP) from IPP and dimethylallyl diphosphate (DMAPP). frontiersin.org Subsequently, cis-prenyltransferases, such as undecaprenyl diphosphate synthase (UppS), extend the chain by adding multiple IPP units to FPP. oup.com This process is essential for the synthesis of lipid carriers required for cell wall biosynthesis, including peptidoglycan. asm.orgwikipedia.org

Table 1: Key Enzymes in Bacterial this compound Biosynthesis

| Enzyme | Organism | Function | Reference |

| cis-Prenyltransferase | Thermobifida fusca | Catalyzes the synthesis of this compound. nih.gov | nih.gov |

| Rv2361c (Z-prenyl diphosphate synthase) | Mycobacterium tuberculosis | Synthesizes decaprenyl diphosphate by adding IPP to an allylic acceptor. nih.govnih.gov | nih.govnih.gov |

| Rv1086 ((ω,E,Z)-farnesyl diphosphate synthase) | Mycobacterium tuberculosis | Likely synthesizes the preferred substrate for Rv2361c. nih.govnih.gov | nih.govnih.gov |

| Undecaprenyl Diphosphate Synthase (UppS) | Escherichia coli, Micrococcus luteus | A cis-prenyltransferase that synthesizes undecaprenyl diphosphate, a related lipid carrier. oup.comasm.org | oup.comasm.org |

Archaeal Biosynthetic Pathways

The biosynthesis of isoprenoid building blocks in archaea follows the mevalonate (MVA) pathway, which is distinct from the MEP pathway used by most bacteria. frontiersin.org This pathway generates IPP and DMAPP, the fundamental units for polyprenyl chain elongation. frontiersin.org

Archaeal prenyltransferases, such as geranylgeranyl diphosphate (GGPP) synthase and farnesylgeranyl diphosphate synthase, are responsible for synthesizing C20 and C25 isoprenoid chains, respectively. frontiersin.org While the direct synthesis of this compound (a C60 molecule) is not the primary focus of the provided information, the fundamental mechanisms of chain elongation are conserved. Homodimeric cis-isoprenyl diphosphate synthases have been identified in archaea that produce C55-C60 polyprenyl diphosphates. researchgate.net These enzymes are structurally and mechanistically distinct from their trans-prenylating counterparts. ebi.ac.uk

The synthesis of longer-chain polyprenyls in archaea is crucial for the formation of their unique ether-linked membrane lipids. frontiersin.orgwur.nl Although specific enzymes for this compound synthesis are not explicitly detailed in the search results, the presence of homologous cis-prenyltransferases suggests a similar mechanism of sequential IPP condensation. ebi.ac.ukgoogle.com

Eukaryotic Biosynthetic Pathways

In eukaryotes, the synthesis of long-chain polyprenyl diphosphates, including the precursor to dolichol, is essential for processes like protein glycosylation. nih.gov The eukaryotic cis-prenyltransferase, also known as dehydrodolichyl diphosphate synthase (DHDDS), is a key enzyme in this pathway. nih.govebi.ac.uk

Unlike the homodimeric enzymes found in many bacteria, eukaryotic decaprenyl diphosphate synthase can be a heteromeric complex. nih.gov In the fission yeast Schizosaccharomyces pombe, this enzyme is composed of two different proteins, Dps1 and Dlp1. nih.gov Dps1 is homologous to other prenyl diphosphate synthases, while Dlp1 shares only weak homology. nih.gov Both subunits are essential for enzymatic activity, forming a novel heterotetrameric structure. nih.gov

Similarly, human decaprenyl diphosphate synthase, which is involved in the biosynthesis of the side chain of coenzyme Q10, is a heterotetramer of PDSS1 and PDSS2 subunits. atlasgeneticsoncology.orgnih.gov PDSS2 is the non-catalytic subunit but is essential for the enzyme's function. atlasgeneticsoncology.org

The eukaryotic pathway also utilizes IPP and an allylic diphosphate, typically FPP, as substrates for the cis-prenyltransferase. nih.gov The enzyme then catalyzes the sequential addition of IPP units to form the long-chain polyprenyl diphosphate. nih.gov This process occurs on the cytoplasmic face of the endoplasmic reticulum. nih.gov

Table 2: Key Components in Eukaryotic this compound Biosynthesis

| Component | Organism | Function | Reference |

| Dps1 | Schizosaccharomyces pombe | Subunit of the heterotetrameric decaprenyl diphosphate synthase. nih.gov | nih.gov |

| Dlp1 | Schizosaccharomyces pombe | Essential subunit of the heterotetrameric decaprenyl diphosphate synthase. nih.gov | nih.gov |

| PDSS1 | Homo sapiens | Catalytic subunit of the heterotetrameric decaprenyl diphosphate synthase for CoQ10 biosynthesis. atlasgeneticsoncology.orgnih.gov | atlasgeneticsoncology.orgnih.gov |

| PDSS2 | Homo sapiens | Essential non-catalytic subunit of the heterotetrameric decaprenyl diphosphate synthase. atlasgeneticsoncology.orgnih.gov | atlasgeneticsoncology.orgnih.gov |

| Dehydrodolichyl Diphosphate Synthase (DHDDS) | Eukaryotes | cis-Prenyltransferase involved in dolichol biosynthesis. nih.govebi.ac.uk | nih.govebi.ac.uk |

Enzymology of Dodecaprenyl Diphosphate Synthases

Classification and Nomenclature of Prenyltransferases

Prenyltransferases, or isoprenyl diphosphate (B83284) synthases (IPPS), are enzymes that catalyze the elongation of prenyl chains by condensing IPP with an allylic prenyl diphosphate. nih.gov They are broadly classified based on the stereochemistry (cis or trans) of the newly formed double bonds and the chain length of the final product. nih.govuliege.be This classification divides them into trans-prenyltransferases and cis-prenyltransferases. uliege.be Trans-prenyltransferases can be further categorized as short-chain (C10–C25), medium-chain (C30–C35), and long-chain (C40–C50) synthases. uliege.bemdpi.com Aromatic prenyltransferases represent another group that transfers isoprenyl moieties to aromatic acceptor molecules. nih.gov The nomenclature is governed by the Enzyme Commission (EC), with systematic names often reflecting the specific allylic substrate and the nature of the transferase activity.

Dodecaprenyl diphosphate synthase (DDPS) is a medium-chain cis-prenyltransferase (M-cPT) that synthesizes this compound (C60-PP). researchgate.netresearchgate.net The crystal structure of a DDPS from Thermobifida fusca has been solved, revealing that it produces this compound which serves as a polyprenoid glycan carrier for cell wall synthesis. researchgate.netnih.gov This enzyme is notable as it can be a major product of synthases with broader specificities. qmul.ac.ukcreative-enzymes.com For instance, the enzyme classified as EC 2.5.1.88 has a broad product specificity, with this compound being the major product. qmul.ac.ukcreative-enzymes.comexpasy.org

Decaprenyl diphosphate synthase (DPS) catalyzes the formation of all-trans-decaprenyl diphosphate (C50-PP), the precursor for the side chain of ubiquinone-10 (Coenzyme Q10). wikipedia.orgatlasgeneticsoncology.orgnih.gov This enzyme elongates the prenyl side-chain of coenzyme Q by catalyzing the formation of all-trans-polyprenyl pyrophosphates from isopentenyl diphosphate. wikipedia.orgmerckmillipore.comgenecards.org In humans, the enzyme is a heterotetramer composed of two subunits, PDSS1 (the catalytic subunit) and PDSS2 (a non-catalytic but essential subunit). atlasgeneticsoncology.orguniprot.org In contrast, the prokaryotic counterparts, such as the one from Rhodobacter capsulatus, are typically homodimers. nih.govrcsb.org The human enzyme complex can supply both nonaprenyl and decaprenyl diphosphate, which are precursors for ubiquinone-9 and ubiquinone-10, respectively. uniprot.org

Solanesyl-diphosphate synthase (SPS) is responsible for synthesizing all-trans-nonaprenyl diphosphate (solanesyl diphosphate, SPP, C45-PP). wikipedia.org This compound is a precursor for the side chains of essential respiratory quinones like plastoquinone (B1678516) in plants and ubiquinone in various organisms. asm.orgtandfonline.com In Arabidopsis thaliana, two distinct SPS enzymes, At-SPS1 and At-SPS2, have been identified. tandfonline.com While both enzymes produce SPP, they exhibit different subcellular localizations and substrate preferences. tandfonline.com At-SPS2 is located in chloroplasts and prefers geranylgeranyl diphosphate as the allylic substrate, suggesting its role in plastoquinone biosynthesis. tandfonline.com Conversely, At-SPS1 is likely localized to the endoplasmic reticulum and is proposed to contribute to ubiquinone biosynthesis. tandfonline.com In the protozoan Trypanosoma brucei, SPS is essential for the synthesis of ubiquinone-9 and is required throughout the parasite's life cycle. asm.orgnih.gov

Trans,polycis-polyprenyl diphosphate synthase [(2Z,6E)-farnesyl diphosphate specific], classified under EC 2.5.1.88, is an enzyme that catalyzes the reaction of (2Z,6E)-farnesyl diphosphate with multiple isopentenyl diphosphate molecules (typically 9-11) to form trans,polycis-polyprenyl diphosphates. qmul.ac.uk This enzyme demonstrates the highest activity with (2Z,6E)-farnesyl diphosphate as its allylic substrate. qmul.ac.ukcreative-enzymes.comwikipedia.org It is characterized by a broad product specificity, with this compound being the major product. qmul.ac.ukcreative-enzymes.comexpasy.org The enzyme is capable of synthesizing polyprenyl diphosphates with chain lengths up to C70. qmul.ac.ukcreative-enzymes.com

Table 1: Classification and Properties of Selected Prenyltransferases

| Enzyme Name | EC Number | Reaction | Key Characteristics |

| This compound Synthase (DDPS) | N/A (Often a product of EC 2.5.1.88) | Synthesizes C60-PP. | A medium-chain cis-prenyltransferase; its product is a polyprenoid glycan carrier. researchgate.netnih.gov |

| Decaprenyl Diphosphate Synthase (DPS) | 2.5.1.91 | (2E,6E)-farnesyl diphosphate + 7 isopentenyl diphosphate → all-trans-decaprenyl diphosphate + 7 diphosphate. uniprot.org | Forms C50-PP for ubiquinone-10 biosynthesis. wikipedia.org It is a heterotetramer in humans but a homodimer in prokaryotes. uniprot.orgnih.gov |

| Solanesyl-Diphosphate Synthase (SPS) | 2.5.1.85 | (2E,6E,10E)-geranylgeranyl diphosphate + 5 isopentenyl diphosphate → all-trans-nonaprenyl diphosphate + 5 diphosphate. uniprot.org | Synthesizes C45-PP for plastoquinone and ubiquinone side chains. tandfonline.com Different isoforms exist with distinct localizations. tandfonline.com |

| Trans, Polycis-Polyprenyl Diphosphate Synthase | 2.5.1.88 | (2Z,6E)-farnesyl diphosphate + n isopentenyl diphosphate → trans,polycis-polyprenyl diphosphate + n diphosphate (where n = 9-11). qmul.ac.uk | Broad product specificity, with this compound as the major product. qmul.ac.ukcreative-enzymes.com Can synthesize products up to C70. qmul.ac.ukcreative-enzymes.com |

Molecular Architecture and Subunit Composition

The molecular architecture of prenyltransferases is diverse, varying significantly with the chain length and stereochemistry of their products. nih.gov Short-chain prenyltransferases are often active as homodimers. uliege.be Long-chain synthases can exhibit more complex structures, including heterodimeric and heterotetrameric assemblies, particularly in eukaryotes. uniprot.orgnih.govnih.gov For example, human dehydrodolichyl diphosphate synthase (DHDDS), the catalytic subunit of the human cis-prenyltransferase complex, forms a homodimer in solution but functions within a heteromeric complex. mdpi.com Dimer formation is considered a prerequisite for the catalytic activity of cis-prenyltransferases. nih.gov

In prokaryotes, many prenyltransferases, including those synthesizing long-chain products, exist as homodimers. nih.gov This stands in contrast to their eukaryotic counterparts which can form more complex heteromeric structures. nih.gov

cis-Prenyltransferases: The archetypal cis-prenyltransferases in bacteria are homodimers, containing two identical catalytic subunits. researchgate.net The crystal structure of the this compound synthase from Thermobifida fusca reveals a characteristic dimeric architecture where an RXG motif from one monomer interacts with the catalytic site of the other, a feature critical for activity. researchgate.netnih.gov Similarly, the decaprenyl diphosphate synthase from Mycobacterium tuberculosis (MtDPPS) folds into a butterfly-like homodimer, a common structure for cis-type prenyltransferases. researchgate.netnih.gov

trans-Prenyltransferases: Prokaryotic long-chain trans-prenyltransferases also typically function as homodimers. For instance, the octaprenyl diphosphate synthase (IspB) from Escherichia coli is a homomer. nih.gov Studies on decaprenyl diphosphate synthase from Rhodobacter capsulatus also support a homodimeric structure for these enzymes in bacteria. rcsb.org This homodimeric arrangement is a key architectural feature distinguishing prokaryotic long-chain prenyltransferases from the heterotetrameric complexes found in fission yeast and humans. nih.gov

Table 2: Subunit Composition of this compound Synthase and Related Enzymes

| Enzyme | Organism Type | Subunit Composition | Quaternary Structure |

| This compound Synthase | Prokaryote (Thermobifida fusca) | Two identical catalytic subunits. | Homodimer. researchgate.netnih.gov |

| Decaprenyl Diphosphate Synthase | Prokaryote (Mycobacterium tuberculosis) | Two identical catalytic subunits. | Homodimer. researchgate.net |

| Decaprenyl Diphosphate Synthase | Eukaryote (Schizosaccharomyces pombe, Human) | Two catalytic subunits (Dps1/PDSS1) and two non-catalytic subunits (Dlp1/PDSS2). | Heterotetramer. atlasgeneticsoncology.orguniprot.orgnih.gov |

| Octaprenyl Diphosphate Synthase | Prokaryote (Escherichia coli) | Two identical catalytic subunits (IspB). | Homodimer. nih.gov |

| Dehydrodolichyl Diphosphate Synthase | Eukaryote (Human) | Two catalytic subunits (DHDDS) and two inactive subunits (NgBR). | Heterotetramer (functional complex). researchgate.net |

Heterodimeric and Heterotetrameric Complexes in Eukaryotes

Unlike their homodimeric counterparts in bacteria, eukaryotic this compound synthases, also known as cis-prenyltransferases (cis-PTs), exhibit more complex quaternary structures. nih.govnih.gov In mammals, these enzymes function as heterodimers, composed of two distinct subunits: NgBR (Nus1) and DHDDS (dehydrodolichol diphosphate synthase). nih.govpnas.org While DHDDS is the catalytic subunit, NgBR, although catalytically inactive on its own, is essential for the stability and activity of the complex. pnas.orgatlasgeneticsoncology.org

Further complexity is observed in some eukaryotes, where these enzymes form heterotetrameric complexes. For instance, the decaprenyl diphosphate synthase from the fission yeast Schizosaccharomyces pombe is a heterotetramer of Dps1 and Dlp1 proteins. nih.govnih.gov Similarly, human decaprenyl diphosphate synthase, which synthesizes the precursor for coenzyme Q10, is a heterotetramer of PDSS1 (Dps1) and PDSS2 (Dlp1) subunits. atlasgeneticsoncology.orguniprot.orgebi.ac.uk This heterotetrameric structure is a notable distinction from the homodimeric enzymes found in prokaryotes. nih.gov

| Organism Type | Complex Structure | Subunits | Reference |

|---|---|---|---|

| Bacteria | Homodimer | Undecaprenyl diphosphate synthase (UPPS) | nih.govnih.gov |

| Mammals | Heterodimer | NgBR (Nus1) and DHDDS | nih.govpnas.org |

| Fission Yeast (S. pombe) | Heterotetramer | Dps1 and Dlp1 | nih.govnih.gov |

| Humans (Coenzyme Q10 synthesis) | Heterotetramer | PDSS1 and PDSS2 | atlasgeneticsoncology.orguniprot.orgebi.ac.uk |

Conserved Domains and Motifs (e.g., DDxxD)

A hallmark of many prenyltransferases, particularly trans-prenyltransferases, is the presence of two aspartate-rich motifs, DDxxD (or DXXXD). nih.govmdpi.com These motifs are crucial for binding the substrates and the catalytic mechanism. However, cis-prenyltransferases, including this compound synthase, notably lack this DDxxD motif. atlasgeneticsoncology.orgnih.gov Instead, they possess other conserved regions essential for their function.

While the DDxxD motif is absent, other conserved sequences are critical for the activity of this compound synthases. For instance, a highly conserved C-terminal RXG motif plays a vital role in the enzyme's function. nih.govnih.govpnas.org

Catalytic Mechanism of this compound Synthases

The synthesis of this compound involves a series of sequential condensation reactions. This process is a fascinating example of enzymatic precision, from substrate recognition to the controlled elongation of the polyprenyl chain.

Substrate Binding and Recognition

The catalytic cycle begins with the binding of two substrates: an allylic diphosphate, such as farnesyl diphosphate (FPP), and a homoallylic substrate, isopentenyl diphosphate (IPP). nih.govnih.gov The enzyme has two distinct substrate binding sites, often referred to as S1 and S2. nih.gov The allylic substrate binds to the S1 site, while the incoming IPP molecule binds to the S2 site. nih.gov In the human heterodimeric complex, both the NgBR and DHDDS subunits contribute to substrate binding. nih.govnih.gov

Carbocation Formation and Chain Elongation

The core of the catalytic reaction is the formation of a carbocation intermediate. mdpi.com The enzyme facilitates the ionization of the allylic diphosphate substrate, leading to the formation of a highly reactive carbocation. This carbocation then attacks the double bond of the IPP molecule bound at the S2 site. This condensation reaction extends the polyprenyl chain by one isoprene (B109036) unit and generates a new allylic diphosphate, which can then serve as the substrate for the next condensation reaction. researchgate.net This cycle of condensation reactions continues until the final product, this compound, is formed. researchgate.net

Role of Divalent Cations (e.g., Mg²⁺)

Divalent cations, particularly magnesium (Mg²⁺), are indispensable for the catalytic activity of this compound synthases. pnas.orgnih.gov Mg²⁺ ions play a multifaceted role in the catalytic process. They are crucial for the proper binding of the diphosphate moieties of both the allylic and homoallylic substrates. pnas.orgresearchgate.net The coordination of Mg²⁺ with the diphosphate groups helps to neutralize the negative charges and facilitates the departure of the diphosphate group during carbocation formation. osti.govnih.gov Structural studies have shown that a magnesium ion is coordinated by phosphate (B84403) groups from both substrates and a conserved aspartate residue within the enzyme. pnas.org

Significance of the RXG Motif in Catalysis and Inter-subunit Interactions

The conserved C-terminal RXG motif is a critical element in the function of this compound synthases. nih.govnih.gov In the heterodimeric eukaryotic enzymes, this motif is located on the NgBR subunit and extends into the active site of the DHDDS subunit. pnas.orgbiorxiv.org The arginine residue within this motif is directly involved in binding the diphosphate group of the IPP substrate. nih.govpnas.org Mutations in this arginine residue, such as the R290H mutation in NgBR, have been shown to impair IPP binding and significantly reduce catalytic activity. pnas.org

| Component | Function | Reference |

|---|---|---|

| Allylic Diphosphate (e.g., FPP) | Initiating substrate for chain elongation. | nih.govnih.gov |

| Isopentenyl Diphosphate (IPP) | Extending substrate for chain elongation. | nih.govnih.gov |

| Magnesium (Mg²⁺) | Essential for substrate binding and catalysis. | pnas.orgnih.gov |

| RXG Motif | Critical for IPP binding, catalysis, and inter-subunit interaction. | nih.govnih.govpnas.org |

Enzyme Kinetics and Substrate Specificity Analysis

The enzymatic activity of this compound synthases is characterized by specific kinetic parameters and a defined range of substrate acceptance. These enzymes catalyze the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer to form long-chain polyprenyl diphosphates.

Kinetic Parameters (e.g., K_m, k_cat)

The kinetic properties of this compound synthases have been investigated to understand their efficiency and affinity for various substrates. A key example is the Z-prenyl diphosphate synthase Rv2361c from Mycobacterium tuberculosis, which produces decaprenyl diphosphate. nih.govnih.gov The Michaelis constant (K_m) for the co-substrate isopentenyl diphosphate (IPP) for this enzyme has been determined to be 89 μM. nih.govnih.gov

The enzyme's affinity for different allylic diphosphate primers varies significantly, as reflected by their K_m values. For instance, the Rv2361c enzyme can utilize several primers, including geranyl diphosphate (GPP), neryl diphosphate (NPP), ω,E,E-farnesyl diphosphate (E,E-FPP), ω,E,Z-farnesyl diphosphate (Z,E-FPP), and ω,E,E,E-geranylgeranyl diphosphate (E,E,E-GGPP). nih.govnih.gov The catalytic efficiency (k_cat/K_m) is highest when Z,E-FPP is the allylic acceptor, suggesting this is likely the preferred natural substrate for the in vivo synthesis of decaprenyl phosphate in M. tuberculosis. nih.govnih.gov

Detailed kinetic parameters for the M. tuberculosis decaprenyl diphosphate synthase (Rv2361c) are presented below.

| Substrate | K_m (μM) | V_max (nmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| GPP | 490 | 1.1 | 0.001 | 2.0 |

| NPP | 29 | 1.9 | 0.002 | 69.0 |

| E,E-FPP | 84 | 4.3 | 0.004 | 47.6 |

| Z,E-FPP | 290 | 9.0 | 0.008 | 27.6 |

| E,E,E-GGPP | 40 | 3.5 | 0.003 | 75.0 |

| IPP | 89 | - | - | - |

| Data sourced from studies on Rv2361c from Mycobacterium tuberculosis. nih.gov |

Specificity for Allylic Diphosphate Primers

This compound synthases exhibit a degree of promiscuity regarding their initial allylic diphosphate primer, although they often show a clear preference. The Rv2361c enzyme from M. tuberculosis is capable of adding IPP to a variety of both Z- and E-configured primers of different chain lengths. nih.gov This indicates the enzyme is not strictly specific to either the chain length or the stereoconfiguration of the acceptor substrate. nih.gov

Another example, a trans,polycis-polyprenyl diphosphate synthase (EC 2.5.1.88), demonstrates the highest activity with (2Z,6E)-farnesyl diphosphate as the allylic substrate. creative-enzymes.comexpasy.orgqmul.ac.uk

| Allylic Diphosphate Primer | Enzyme Source | Preferred Substrate Status |

| Geranyl Diphosphate (GPP) | Mycobacterium tuberculosis (Rv2361c) | Utilized, but with low efficiency. nih.gov |

| Neryl Diphosphate (NPP) | Mycobacterium tuberculosis (Rv2361c) | Utilized with moderate efficiency. nih.gov |

| ω,E,E-Farnesyl Diphosphate (E,E-FPP) | Mycobacterium tuberculosis (Rv2361c) | Utilized with moderate efficiency. nih.gov |

| ω,E,Z-Farnesyl Diphosphate (Z,E-FPP) | Mycobacterium tuberculosis (Rv2361c) | Highest catalytic efficiency, suggested natural substrate. nih.govnih.gov |

| ω,E,E,E-Geranylgeranyl Diphosphate (E,E,E-GGPP) | Mycobacterium tuberculosis (Rv2361c) | Utilized with high efficiency. nih.gov |

| (2Z,6E)-Farnesyl Diphosphate | Thermobifida fusca (EC 2.5.1.88) | Highest activity reported for this enzyme. creative-enzymes.comexpasy.orgqmul.ac.uk |

Product Chain Length Determination and Specificity

The final chain length of the polyprenyl diphosphate product is a crucial and tightly regulated aspect of synthase function. In M. tuberculosis, the decaprenyl diphosphate synthase Rv2361c specifically synthesizes a C50 product by adding seven isoprene units to a C15 farnesyl diphosphate primer. nih.gov

The mechanism for determining this specific chain length is encoded within the enzyme's structure. Studies involving site-directed mutagenesis have identified specific amino acid residues that act as "gatekeepers" controlling the length of the growing prenyl chain. oup.com For instance, in the related Z,E-farnesyl diphosphate synthase Rv1086, residues L84 and V107 were identified as crucial for limiting the chain length; mutating these residues resulted in the production of longer lipid chains. nih.gov This principle of specific residues controlling the size of a hydrophobic pocket that accommodates the growing chain is a common theme in product chain-length determination for prenyltransferases. oup.com

While some synthases produce a single, specific product length, others exhibit broader specificity. A trans,polycis-polyprenyl diphosphate synthase (EC 2.5.1.88), for which this compound (C60) is the major product, also synthesizes a range of other lengths, with products detected up to C70. creative-enzymes.comexpasy.orgqmul.ac.uk This indicates that while there is a preference for C60, the chain termination process is not absolute. The variation in product length can also be influenced by the specific bacterial species, with decaprenyl phosphate (C50) and undecaprenyl phosphate (C55) being common carrier lipids. oup.com The human decaprenyl diphosphate synthase (a heterotetramer of PDSS1 and PDSS2) supplies decaprenyl diphosphate as the precursor for the side chain of ubiquinone-10 (Coenzyme Q10). uniprot.orgatlasgeneticsoncology.org

Structural biology has provided further insights. The crystal structure of this compound synthase (DDPS) from Thermoplasma fusca has suggested that conserved motifs, such as the RXG motif, may play a role in the efflux of the final product, which could also contribute to the chain termination process. researchgate.netresearchgate.net

Structural Biology of Dodecaprenyl Diphosphate Synthases

Crystallographic Studies of Dodecaprenyl Diphosphate (B83284) Synthases

Three-Dimensional Structure Determination

The three-dimensional structures of several dodecaprenyl diphosphate synthases and related long-chain cis-prenyltransferases have been determined primarily through X-ray diffraction. rcsb.orgnih.gov For instance, the crystal structure of this compound synthase from Thermoplasma fusca was solved, providing a detailed view of a medium-chain cis-prenyltransferase. researchgate.netnih.govresearchgate.net Similarly, the structure of DDPS from Mycobacterium tuberculosis (MtDPPS), also known as Rv2361c, has been resolved to a high resolution of 1.55 Å in complex with substrate analogues. nih.gov These structural biology efforts have revealed that cis-prenyltransferases possess a unique three-dimensional fold that is distinct from their trans-prenyltransferase counterparts. oup.com The core of each monomeric subunit typically consists of a central β-sheet surrounded by α-helices. oup.com

| Enzyme/Organism | PDB Code | Resolution (Å) | Method | Ligands/Complex |

| Decaprenyl Diphosphate Synthase from Rhodobacter capsulatus | 3MZV | 1.90 | X-ray Diffraction | Unliganded |

| Decaprenyl Diphosphate Synthase from Mycobacterium tuberculosis (MtDPPS) | 6ICL | 1.55 | X-ray Diffraction | Geranyl S-thiodiphosphate (GSPP) and Isopentenyl S-thiodiphosphate (ISPP) |

| cis-Prenyltransferase from Thermobifida fusca | 6L8L | 2.10 | X-ray Diffraction | Unliganded |

| Undecaprenyl Diphosphate Synthase from Escherichia coli | 1JP3 | 2.50 | X-ray Diffraction | Unliganded |

This table presents crystallographic data for representative long-chain cis-prenyltransferases, including this compound synthases and closely related enzymes, to illustrate the structural determination efforts. oup.comrcsb.orgnih.gov

Active Site Architecture and Substrate Channel

The active site of DDPS is a deep, hydrophobic tunnel designed to accommodate the growing polyprenyl chain. Crystallographic data show that the catalytic center is located within a large central cavity formed by the arrangement of core alpha-helices. nih.gov This cavity houses two distinct substrate-binding sites: the S1 site for the allylic substrate (the growing chain) and the S2 site for the homoallylic substrate, IPP. nih.govresearchgate.net

Two highly conserved aspartate-rich motifs, DDxxD, are located on opposite walls of this cavity and are essential for catalysis. nih.govunl.edu These motifs coordinate magnesium ions (Mg²⁺), which in turn bind the diphosphate moieties of the substrates, positioning them correctly for the condensation reaction. nih.govunl.edunih.gov The structure of MtDPPS in complex with substrate analogues clearly shows this magnesium-coordinated geometry required for catalysis. nih.gov The elongated hydrophobic channel allows the growing isoprenoid chain to extend away from the catalytic site, with the length and character of this channel being a key determinant of the final product length. nih.gov

Insights into Dimerization and Inter-subunit Cooperativity

A defining feature of cis-prenyltransferases, including DDPS, is their requirement to form oligomers for catalytic activity, most commonly homodimers. nih.govresearchgate.netresearchgate.net The crystal structure of MtDPPS reveals a butterfly-like homodimer. nih.govresearchgate.net Dimer formation is a prerequisite for catalysis because structural elements from both subunits are needed to create a fully functional active site. nih.govtohoku.ac.jp

A critical element in this inter-subunit cooperation is a conserved C-terminal motif, typically RXG. researchgate.netnih.govresearchgate.net Structural studies, particularly of the T. fusca enzyme, have shown that the RXG motif of one monomer reaches into the active site of the adjacent monomer. nih.govresearchgate.net This interaction is crucial for stabilizing the enzyme-substrate complex and participating in the catalytic cycle. researchgate.netresearchgate.net While most prokaryotic enzymes are homodimers, some eukaryotic counterparts exhibit more complex structures. For example, the decaprenyl diphosphate synthase from the fission yeast Schizosaccharomyces pombe is a novel heterotetrameric complex composed of two different protein subunits, Dps1 and Dlp1, both of which are required for activity. nih.gov

Conformational Dynamics and Allosteric Regulation

The static images provided by crystallography are complemented by evidence of significant conformational dynamics, which are crucial for the enzyme's processivity and allosteric regulation. The flexibility of certain motifs and the cooperative interplay between subunits suggest a highly dynamic catalytic process.

Flexibility of Catalytic Motifs

The conserved C-terminal RXG motif demonstrates remarkable flexibility, which is directly linked to its regulatory role. nih.govresearchgate.net The crystal structure of the cis-prenyltransferase from Thermobifida fusca captured an asymmetric dimer where the RXG motif of one subunit was rigidified and engaged in hydrogen bonds with the active site of its partner. nih.govtohoku.ac.jp In contrast, the corresponding RXG motif on the second subunit remained flexible and disengaged. nih.gov This structural asymmetry suggests a dynamic interplay where the two active sites alternate between different conformational states—such as an open and a closed state—during the catalytic cycle. researchgate.net This flexibility is believed to be essential for the sequential binding of substrates, catalysis, and the translocation and release of the elongated product. researchgate.netresearchgate.net

Proposed Negative Cooperative Mechanisms

The dynamic and asymmetric nature of the DDPS dimer has led to the proposal of a negative cooperative mechanism between the two active sites. researchgate.netnih.govresearchgate.net This model suggests that the two catalytic sites of the homodimer operate in an alternating fashion. researchgate.nettohoku.ac.jp The binding of substrates to one active site induces a conformational change that is transmitted to the second active site, which may facilitate the release of the pyrophosphate group (PPi) and the translocation of the newly elongated product at that second site. researchgate.nettohoku.ac.jp

This long-range negative cooperativity would allow one subunit to stabilize the enzyme-substrate ternary complex for the condensation reaction, while the other subunit is primed for product release and the subsequent binding of a new IPP molecule. nih.govresearchgate.net Such a mechanism provides an elegant explanation for how the enzyme can perform multiple condensation cycles processively without releasing the growing polyprenyl intermediate. Evidence for this cooperative mechanism comes from the asymmetric crystal structure of the T. fusca enzyme and mutagenesis studies on the RXG motif, where mutations significantly impair condensation activity. researchgate.netnih.govresearchgate.net

Biological Significance and Metabolic Fates of Dodecaprenyl Diphosphate

Precursor Role in Ubiquinone (Coenzyme Q) Biosynthesis

Ubiquinone, also known as coenzyme Q (CoQ), is an essential lipid-soluble molecule that functions as an electron carrier in the mitochondrial respiratory chain. mdpi.comresearchgate.net It is composed of a benzoquinone ring and a hydrophobic polyisoprenoid side chain. nih.gov The length of this side chain varies among species, with humans predominantly synthesizing CoQ10, which has 10 isoprene (B109036) units. mdpi.commdpi.com

The enzyme para-hydroxybenzoate (PHB) polyprenyltransferase then catalyzes the condensation of the decaprenyl diphosphate (B83284) side chain with the para-hydroxybenzoate ring, a key step in forming the ubiquinone molecule. nih.gov While this enzyme has a high specificity for the 4HB ring, it can accept prenyl diphosphates of different lengths. frontiersin.org

| Organism | Predominant Coenzyme Q Variant | Number of Isoprene Units |

|---|---|---|

| Humans | CoQ10 | 10 |

| Mice | CoQ9 | 9 |

| Escherichia coli | CoQ8 | 8 |

| Saccharomyces cerevisiae | CoQ6 | 6 |

The isoprenoid side chain, derived from dodecaprenyl diphosphate, anchors Coenzyme Q within the inner mitochondrial membrane. mdpi.com In this location, CoQ plays a critical role in the mitochondrial electron transport chain (ETC), which is responsible for the majority of cellular ATP production through oxidative phosphorylation. researchgate.netnih.gov

Coenzyme Q functions as a mobile electron carrier, shuttling electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinone cytochrome oxidoreductase). mdpi.comnih.gov The availability of CoQ is therefore essential for the continuous flow of electrons through the respiratory chain. A deficiency in CoQ can impair the efficiency of electron transfer, leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS). nih.gov The length of the isoprenoid side chain can influence the function of CoQ within the mitochondrial membrane. mdpi.comnih.gov While different CoQ species can functionally substitute for each other in some cases, studies have shown that the specific length, such as the 10 units in CoQ10, can be crucial for certain protective effects and for efficient interaction with mitochondrial components. mdpi.comresearchgate.net The proper synthesis of the decaprenyl side chain from this compound is thus fundamental for maintaining the pool of functional CoQ10 required for an efficient mitochondrial respiratory chain. nih.govelifesciences.org

Role in Cell Wall Biosynthesis in Prokaryotes

In prokaryotes, polyprenyl phosphates, including dodecaprenyl phosphate (B84403), act as essential lipid carriers for the transport of hydrophilic glycan units across the hydrophobic cell membrane. This function is fundamental to the assembly of various cell wall components. nih.gov

In many Gram-negative bacteria, the outer membrane is characterized by the presence of lipopolysaccharide (LPS), a large glycolipid that provides structural integrity and protection from the external environment. nih.gov LPS is composed of three domains: lipid A, a core oligosaccharide, and in many cases, an O-antigen polysaccharide. nih.gov The biosynthesis of certain components of the LPS, particularly the O-antigen and modifications to the core, involves the use of a lipid carrier to transport sugar units from the cytoplasm to the periplasm. nih.gov While undecaprenyl phosphate is a commonly known carrier, other polyprenyl phosphates like dodecaprenyl phosphate are also utilized.

In the nitrogen-fixing endosymbiotic bacterium Rhizobium leguminosarum, the LPS contains four terminally linked galacturonic acid (GalA) residues. nih.govnih.gov The attachment of these GalA residues to the lipid A and core oligosaccharide regions requires a specific lipid-linked donor substrate. nih.govnih.gov This donor has been identified as dodecaprenyl-phosphate galacturonate (Dod-P-GalA). nih.gov The synthesis of this molecule is a prerequisite for the subsequent transfer of galacturonic acid to the growing LPS molecule. nih.gov

A suite of specific galacturonosyl transferase enzymes in Rhizobium leguminosarum utilizes dodecaprenyl-phosphate galacturonate to modify the LPS. nih.govnih.gov The functions of these enzymes, designated RgtA, RgtB, RgtC, RgtD, and RgtE, have been characterized. nih.govnih.gov

RgtE: This enzyme is a galacturonic acid transferase responsible for the synthesis of the lipid donor, dodecaprenyl-phosphate galacturonate (Dod-P-GalA). nih.govnih.gov Mutants lacking a functional rgtE gene are unable to produce Dod-P-GalA. nih.gov

RgtD: This transferase utilizes Dod-P-GalA to attach a galacturonic acid residue to the 4' position of lipid A. nih.govnih.gov

RgtA, RgtB, and RgtC: These enzymes are responsible for transferring galacturonic acid residues from Dod-P-GalA to the core oligosaccharide region of the LPS. nih.govnih.gov Specifically, RgtA and RgtB attach GalA to the branching 3-deoxy-D-manno-octulosonic acid (Kdo), while RgtC attaches GalA to a mannose residue in the core. nih.gov In vitro studies have suggested a sequential addition, with the activity of RgtB and RgtC being dependent on the prior action of RgtA. nih.gov

The addition of these negatively charged galacturonic acid residues to the LPS is important for the stability of the outer membrane. nih.govnih.gov

| Enzyme | Function | Location of GalA Transfer |

|---|---|---|

| RgtE | Synthesizes the lipid donor dodecaprenyl-phosphate galacturonate (Dod-P-GalA) | N/A (Synthesis of donor) |

| RgtD | Transfers GalA from Dod-P-GalA to lipid A | Lipid A (4' position) |

| RgtA | Transfers GalA from Dod-P-GalA to the LPS core | Core Oligosaccharide (Kdo residue) |

| RgtB | Transfers GalA from Dod-P-GalA to the LPS core | Core Oligosaccharide (Kdo residue) |

| RgtC | Transfers GalA from Dod-P-GalA to the LPS core | Core Oligosaccharide (Mannose residue) |

Precursor for Mycolyl-Arabinogalactan-Peptidoglycan Complex in Mycobacteria

This compound belongs to a class of long-chain polyprenyl diphosphates that are fundamental to the survival of many bacteria. In mycobacteria, a close structural analog, decaprenyl diphosphate, is synthesized and subsequently dephosphorylated to decaprenyl phosphate. nih.govresearchgate.net This molecule is a critical lipid carrier for the biosynthesis of the highly complex mycobacterial cell wall, specifically the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.govnih.govnih.govnih.gov The mAGP complex is an essential and defining feature of the Mycobacterium genus, including the pathogen Mycobacterium tuberculosis, providing a robust structural scaffold and a formidable permeability barrier. nih.govnih.gov

The biosynthesis of this complex is a multi-step process that relies on the transport of sugar precursors across the cell membrane. Decaprenyl phosphate functions as a lipophilic carrier, accepting sugar residues in the cytoplasm and shuttling them to the periplasmic space where they are assembled into the growing arabinogalactan polymer. nih.govmdpi.comresearchgate.net For instance, decaprenyl phosphate is the acceptor for ribose to form decaprenylphosphoryl-ribose, which is then epimerized to decaprenylphosphoryl-arabinose (DPA), the donor of all arabinose units for the synthesis of arabinans. mdpi.com Given the central role of decaprenyl phosphate in building this essential cell wall structure, the enzymes involved in its biosynthesis, such as decaprenyl diphosphate synthase, are considered promising targets for the development of new anti-tuberculosis drugs. nih.govresearchgate.net

Undecaprenyl Phosphate Metabolism and Cell Wall Integrity

The metabolism of polyprenyl phosphates is inextricably linked to cell wall integrity across the bacterial domain. The most ubiquitous of these molecules is undecaprenyl phosphate (UP), a C55 lipid carrier that is essential for the biosynthesis of peptidoglycan, a vital component of the cell wall in most bacteria. pnas.orgnih.govebi.ac.uk UP is generated from its precursor, undecaprenyl diphosphate (UPP), which is produced via de novo synthesis or recycled after participating in glycan transfer. plos.orgpnas.org

The core function of undecaprenyl phosphate is to transport peptidoglycan precursors, such as N-acetylglucosamine and N-acetylmuramic acid-pentapeptide, from the cytoplasm across the cell membrane to the periplasm, where they are incorporated into the growing peptidoglycan layer. pnas.orgnih.gov This cycle is fundamental for cell growth and division. Consequently, the inhibition of any step in UP metabolism—its synthesis, recycling, or function—disrupts peptidoglycan assembly, compromises cell wall integrity, and ultimately leads to cell lysis. pnas.orgnih.gov This vulnerability is exploited by several antibiotics. For example, bacitracin functions by sequestering undecaprenyl diphosphate, thereby preventing its dephosphorylation and recycling back to undecaprenyl phosphate, which halts cell wall synthesis. pnas.orgnih.gov The essentiality of this metabolic pathway underscores the critical role that polyprenyl phosphates, including this compound and its analogs, play in maintaining bacterial structural integrity. pnas.orgacs.org

Involvement in Dolichol Synthesis and Protein Glycosylation

Dehydrodolichyl Diphosphate Synthase Activity

In eukaryotes, long-chain polyprenyl diphosphates are precursors for the synthesis of dolichols, which are essential lipid carriers for protein glycosylation. The key enzyme in this pathway is dehydrodolichyl diphosphate synthase (DHDDS), a cis-prenyltransferase. DHDDS catalyzes the elongation of a prenyl chain by the sequential condensation of multiple isopentenyl diphosphate (IPP) molecules onto a farnesyl diphosphate (FPP) primer. This process generates dehydrodolichyl diphosphate, which is subsequently reduced to form dolichyl phosphate (Dol-P).

The human DHDDS, in complex with its regulatory subunit NgBR, synthesizes long-chain polyprenols, primarily with C95 and C100 chain lengths. The catalytic cycle involves the repeated addition of C5 IPP units to the initial C15 FPP substrate. This compound (C60) represents an intermediate chain length within this biosynthetic range. The activity of DHDDS is crucial, as mutations in the DHDDS gene can lead to human diseases, such as certain forms of retinitis pigmentosa, highlighting its importance in cellular function.

| Enzyme | Substrates | Product | Organism |

| Dehydrodolichyl Diphosphate Synthase (DHDDS) | Farnesyl diphosphate (FPP), Isopentenyl diphosphate (IPP) | Dehydrodolichyl diphosphate | Humans |

| cis-Prenyltransferase | Allylic diphosphates, Isopentenyl diphosphate (IPP) | Polyprenyl diphosphates | General |

Glycosyl Carrier Function in Eukaryotic and Archaeal Protein Glycosylation

Protein glycosylation is a fundamental post-translational modification essential for protein folding, stability, and function. In both eukaryotes and archaea, this process relies on polyprenol-based lipid carriers to assemble and transport glycan structures. In eukaryotes, the carrier is dolichol phosphate, while in archaea, it can be dolichol phosphate or other polyprenol phosphates.

These lipid carriers function as a membrane-anchored platform upon which an oligosaccharide chain is built from sugar nucleotide donors. The process is initiated by the transfer of a sugar phosphate to the polyprenol phosphate, forming a polyprenol diphosphate-linked sugar. After the full glycan is assembled on this lipid carrier, it is transferred en bloc to specific asparagine residues on nascent proteins within the lumen of the endoplasmic reticulum (in eukaryotes) or on the cell surface (in archaea). This modification occurs on asparagine residues within the conserved N-X-S/T sequon. The length and structure of the polyprenol carrier can vary between species, but its fundamental role as a glycosyl carrier is a conserved mechanism across these domains of life.

Other Metabolic Intermediary Roles

Intermediate in Tridecaprenyl Diphosphate Biosynthesis

The biosynthesis of polyprenyl diphosphates of varying lengths is a common feature of isoprenoid metabolism. These molecules are synthesized by cis-prenyltransferases, which catalyze the sequential 1'-4 condensation of isopentenyl diphosphate (IPP) onto an allylic diphosphate primer. nih.govpnas.org The final chain length of the product is a specific characteristic of each enzyme. pnas.org

Connection to Menaquinone-12 (Vitamin K2) and Linoleate Biosynthesis

This compound serves as a crucial precursor in the biosynthesis of specific forms of menaquinone, a member of the vitamin K2 family. However, its involvement in the biosynthesis of linoleate, a polyunsaturated fatty acid, is not supported by current scientific understanding. The biosynthetic pathways of these two distinct classes of molecules, isoprenoids and fatty acids, are fundamentally different.

The biosynthesis of menaquinones involves the attachment of a polyprenyl diphosphate side chain to a naphthoquinone ring structure. nih.govnih.gov The length of this isoprenoid side chain varies among different forms of vitamin K2, which are designated as MK-n, where 'n' represents the number of isoprenyl units. For instance, menaquinone-7 (MK-7) possesses a side chain composed of seven isoprene units. Following this nomenclature, menaquinone-12 (MK-12) would contain a side chain of twelve isoprene units. This compound, being a C60 isoprenoid compound, is the direct precursor for the C60 side chain of menaquinone-12.

The general pathway for menaquinone biosynthesis can be summarized in the following key steps:

Synthesis of the Naphthoquinone Ring: The bicyclic ring structure, 1,4-dihydroxy-2-naphthoic acid (DHNA), is synthesized from chorismate, a key intermediate in the shikimate pathway. nih.gov

Synthesis of the Polyprenyl Diphosphate Chain: this compound is synthesized through the sequential addition of isopentenyl diphosphate (IPP) units to a farnesyl diphosphate (FPP) primer. This elongation is catalyzed by a specific polyprenyl diphosphate synthase. nih.govnih.gov

Prenylation of the Naphthoquinone Ring: The enzyme menaquinone-specific polyprenyltransferase (MenA) catalyzes the condensation of DHNA with the appropriate polyprenyl diphosphate, in this case, this compound. nih.gov This reaction attaches the C60 isoprenoid side chain to the naphthoquinone ring, forming demethylmenaquinone-12.

Methylation: The final step involves the methylation of demethylmenaquinone-12 by a methyltransferase to yield the biologically active menaquinone-12. nih.gov

The chain length of the resulting menaquinone is determined by the specific polyprenyl diphosphate synthase present in the organism, which produces a polyprenyl diphosphate of a particular length. nih.gov

In contrast, the biosynthesis of linoleate, an omega-6 fatty acid, follows a completely different metabolic pathway. Linoleic acid is synthesized from oleic acid, a monounsaturated fatty acid, through the action of a specific desaturase enzyme. nih.govresearchgate.netresearchgate.net This enzyme, known as Δ12-desaturase or oleate desaturase, introduces a second double bond into the fatty acid chain of oleic acid at the 12th carbon atom from the carboxyl end. nih.gov

The key steps in linoleate biosynthesis are:

De novo Fatty Acid Synthesis: The precursor, oleic acid, is synthesized through the fatty acid synthase (FAS) system, which utilizes acetyl-CoA and malonyl-CoA as building blocks.

Desaturation: Oleoyl-CoA is then converted to linoleoyl-CoA by the Δ12-desaturase enzyme, which requires molecular oxygen and reducing equivalents, typically from NADH or NADPH.

There is no known enzymatic reaction or metabolic pathway that links this compound or any other isoprenoid intermediate to the biosynthesis of linoleic acid. The precursors, enzymes, and cellular locations of these two pathways are distinct. Isoprenoid biosynthesis primarily occurs via the mevalonate (B85504) (MVA) or methylerythritol phosphate (MEP) pathways, while fatty acid synthesis takes place in the cytoplasm and endoplasmic reticulum.

Table of Research Findings on Menaquinone Biosynthesis

| Finding | Organism(s) Studied | Key Enzyme(s) | Significance |

| Identification of MenA as the polyprenyltransferase | Escherichia coli, Bacillus subtilis | Menaquinone-specific polyprenyltransferase (MenA) | Established the key enzyme responsible for attaching the isoprenoid side chain to the naphthoquinone ring. nih.gov |

| Characterization of polyprenyl diphosphate synthases | Various bacteria | Polyprenyl diphosphate synthase | Demonstrated that the specificity of this enzyme determines the chain length of the resulting menaquinone. nih.gov |

| Elucidation of the menaquinone biosynthetic pathway | Escherichia coli | MenF, MenD, MenH, MenC, MenE, MenB, MenA, MenG | Outlined the complete sequence of enzymatic reactions from chorismate to menaquinone. |

Table of Research Findings on Linoleate Biosynthesis

| Finding | Organism(s) Studied | Key Enzyme(s) | Significance |

| Identification of Δ12-desaturase | Plants, fungi, insects | Δ12-desaturase (FAD2) | Identified the crucial enzyme responsible for converting oleic acid to linoleic acid. researchgate.net |

| Characterization of fatty acid desaturation | Various eukaryotes | Fatty acid desaturases | Elucidated the mechanism of introducing double bonds into fatty acid chains. |

| Distinction from isoprenoid pathways | General metabolism | N/A | Confirmed that fatty acid and isoprenoid biosynthetic pathways are separate and do not share intermediates. |

Genetic and Regulatory Aspects of Dodecaprenyl Diphosphate Metabolism

Genes Encoding Dodecaprenyl Diphosphate (B83284) Synthases

Dodecaprenyl diphosphate synthases are enzymes that catalyze the formation of the C60 isoprenoid chain that will ultimately become the side chain of CoQ10. The genetic basis for these enzymes varies between humans, bacteria, and fungi.

In humans, the synthesis of the decaprenyl diphosphate chain (a C50 precursor which is then elongated) is catalyzed by a heterotetrameric enzyme complex called decaprenyl diphosphate synthase. This complex is composed of two subunits encoded by the PDSS1 and PDSS2 genes. nih.gov

PDSS1 : Also known as decaprenyl diphosphate synthase subunit 1, this gene encodes the DPS1 protein. genecards.org This subunit is responsible for the elongation of the prenyl side-chain of coenzyme Q. genecards.org Mutations in PDSS1 are associated with primary coenzyme Q10 deficiency, leading to neurological and systemic symptoms such as sensorineural deafness and optic atrophy. nih.gov

PDSS2 : This gene encodes the decaprenyl diphosphate synthase subunit 2 (DLP1). nih.gov The PDSS2 protein is also essential for the synthesis of the prenyl side-chain of CoQ10. nih.gov Defects in PDSS2 are a cause of primary coenzyme Q10 deficiency. nih.gov The enzyme complex formed by PDSS1 and PDSS2 proteins catalyzes the first step in the biosynthesis of the polyisoprenoid side chain of CoQ10. nih.govnih.gov

The heterotetramer is composed of two PDSS1 subunits and two PDSS2 subunits. genecards.org Both genes are critical for the production of CoQ10, an essential component of the mitochondrial respiratory chain and a potent antioxidant. nih.gov

| Gene | Encoded Protein | Function | Associated Disorder |

| PDSS1 | Decaprenyl diphosphate synthase subunit 1 (DPS1) | Elongates the prenyl side-chain of CoQ10 | Coenzyme Q10 Deficiency, Primary, 2 genecards.org |

| PDSS2 | Decaprenyl diphosphate synthase subunit 2 (DLP1) | Synthesizes the prenyl side-chain of CoQ10 | Coenzyme Q10 Deficiency, Primary, 3 nih.gov |

In the bacterial kingdom, the genes responsible for synthesizing long-chain polyprenyl diphosphates show diversity.

Rv2361c : In Mycobacterium tuberculosis, the open reading frame Rv2361c encodes a decaprenyl diphosphate synthase. nih.govnih.gov This enzyme is crucial for the biosynthesis of decaprenyl phosphate (B84403), a central molecule in the formation of essential components of the mycobacterial cell wall, including the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan. nih.govnih.gov The enzyme encoded by Rv2361c catalyzes the addition of isopentenyl diphosphate to an allylic acceptor, with a preference for ω,E,Z-farnesyl diphosphate, suggesting this is its natural substrate in vivo. nih.gov Due to its essential role in cell wall synthesis, Rv2361c is considered a target for developing new antibiotics against tuberculosis. acs.orgacs.org

dps : The dps gene, encoding decaprenyl diphosphate synthase, has been isolated from various bacteria, including Sinorhizobium meliloti and Sphingomonas baekryungensis. jmb.or.krnih.gov Heterologous expression of these dps genes in Escherichia coli, which normally produces CoQ8, leads to the production of CoQ10. jmb.or.krnih.gov This demonstrates the key role of the dps gene product in determining the length of the isoprenoid side chain of coenzyme Q. researchgate.net

| Gene | Organism | Function of Encoded Protein |

| Rv2361c | Mycobacterium tuberculosis | Synthesis of decaprenyl phosphate for the cell wall. nih.govnih.gov |

| dps | Sinorhizobium meliloti, Sphingomonas baekryungensis | Synthesis of the decaprenyl side chain for CoQ10. jmb.or.krnih.gov |

In fungi, the synthesis of the decaprenyl diphosphate side chain for CoQ10 is also well-studied.

dps1 : Genes designated as dps1 have been cloned from several fungal species, including Bulleromyces albus, Saitoella complicata, and Rhodotorula minuta. researchgate.net These genes encode decaprenyl diphosphate synthase, which is responsible for synthesizing the C50 isoprenoid side chain of CoQ10. researchgate.net The predicted Dps1 proteins contain the seven conserved domains typical of polyprenyl diphosphate synthases. researchgate.net Expression of these fungal dps1 genes in E. coli resulted in the production of CoQ10, highlighting their potential for enhancing CoQ10 production in other organisms. researchgate.net

Transcriptional and Translational Regulation

The expression of genes encoding this compound synthases is tightly controlled at the transcriptional level through the interaction of transcription factors with promoter regions and through epigenetic modifications.

The promoter region of a gene contains specific DNA sequences that act as binding sites for transcription factors, which in turn regulate the rate of transcription.

Analysis of the human PDSS2 gene has identified its core promoter region, which is located within 202 base pairs upstream of its transcription initiation site. nih.gov This region contains binding sites for several canonical transcription factors. nih.gov

One key transcription factor identified is Specificity protein 1 (Sp1) . Sp1 is a zinc finger transcription factor that binds to GC-rich motifs present in the promoters of many genes, where it can function as either an activator or a repressor. wikipedia.orgmdpi.com Research has shown that Sp1 plays an essential role in regulating the expression of the PDSS2 gene. nih.gov

Binding and Regulation : Chromatin immunoprecipitation (ChIP) assays have confirmed that Sp1 binds to the PDSS2 promoter in vivo. nih.gov

Dual Function : Studies in lung cancer cells suggest that Sp1 is crucial for maintaining the basic constitutive expression of PDSS2. However, overexpression of Sp1 was found to significantly inhibit the promoter activity of PDSS2 and reduce its endogenous mRNA and protein levels. nih.gov This indicates that Sp1 can also act as a transcriptional repressor for PDSS2. nih.govplos.org

Clinical Relevance : A negative correlation has been observed between the expression of Sp1 and PDSS2 in lung cancer, where high Sp1 expression and low PDSS2 expression are associated with a poor prognosis. nih.govnih.gov

Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. longdom.org One of the most studied epigenetic mechanisms is DNA methylation. longdom.org

Hypermethylation , the addition of methyl groups to cytosine bases in CpG islands within a gene's promoter region, is classically associated with transcriptional repression or gene silencing. longdom.orgnih.gov This occurs because the methyl groups can physically impede the binding of transcription factors to the DNA. longdom.org

The expression of the PDSS2 gene has been shown to be regulated by this epigenetic mechanism. Research in gastric cancer cells indicates that PDSS2, which can act as a tumor suppressor, has its expression regulated by the hypermethylation of its promoter. nih.gov This epigenetic silencing of PDSS2 may contribute to the development and progression of certain cancers. nih.gov

Phenotypic Consequences of Genetic Alterations in this compound Synthase Genes

Genetic alterations in the genes encoding the subunits of decaprenyl diphosphate synthase, namely PDSS1 and PDSS2, result in a range of severe clinical phenotypes. nih.govnih.gov These genes are responsible for producing the decaprenyl diphosphate tail, which is a crucial precursor for the biosynthesis of Coenzyme Q10 (CoQ10). nih.govnih.gov Consequently, mutations in these genes lead to primary CoQ10 deficiency, a clinically and genetically heterogeneous disorder. nih.govcornell.edu The resulting cellular energetic impairment and other mitochondrial dysfunctions can particularly affect tissues with high energy demands, such as the nervous system, muscles, and kidneys. nih.govresearchgate.net Clinical manifestations are diverse and can include encephalomyopathy, optic atrophy, sensorineural deafness, nephrotic syndrome, and cardiomyopathy. nih.govnih.govcornell.edu While defects in either gene result in a deficiency of the transprenyltransferase enzyme, the clinical presentations for patients with PDSS1 mutations can differ significantly from those with PDSS2 mutations. nih.gov

Impact on Ubiquinone Production

The primary biochemical consequence of pathogenic mutations in the PDSS1 and PDSS2 genes is a significant reduction in the biosynthesis of ubiquinone, also known as Coenzyme Q10. nih.govresearchgate.net this compound synthase (composed of PDSS1 and PDSS2 subunits) catalyzes the formation of the 10-isoprene unit side-chain of CoQ10. nih.govmarrvel.org This polyisoprenoid tail is a critical structural component that anchors the ubiquinone molecule within the mitochondrial membrane. nih.gov

Mutations in these genes impair the enzyme's ability to synthesize the decaprenyl diphosphate precursor, which is the first dedicated step in the CoQ10 biosynthetic pathway. nih.govnih.govnih.gov This disruption leads to decreased levels of CoQ10 in various tissues, including muscle and fibroblasts, as confirmed by biochemical analyses of patient samples. nih.govnih.gov CoQ10 is an essential component of the mitochondrial respiratory chain, where it functions as an electron carrier from complexes I and II to complex III. nih.govcornell.edunih.gov A deficiency in CoQ10 therefore impairs the production of ATP, compromises cellular antioxidant defenses, and can affect other vital cellular reactions like pyrimidine biosynthesis. nih.govcornell.edumdpi.com

Research findings have consistently demonstrated a direct link between PDSS gene mutations and CoQ10 deficiency. For instance, biochemical assays in fibroblasts from an infant with compound heterozygous mutations in PDSS2 showed a severe defect in decaprenyl diphosphate synthase activity. nih.govnih.gov Similarly, individuals with pathogenic variants in PDSS1 also exhibit CoQ10 deficiency, leading to distinct clinical syndromes. nih.gov

The table below summarizes findings from select studies on patients with mutations in this compound synthase genes, highlighting the impact on CoQ10 levels and associated clinical outcomes.

| Gene | Mutation Type | Patient Tissue | CoQ10 Level | Associated Phenotype |

| PDSS2 | Compound Heterozygous | Muscle, Fibroblasts | Deficient | Leigh Syndrome, Nephrotic Syndrome |

| PDSS1 | Homozygous Pathogenic Variant | Not Specified | Deficient | Optic Atrophy, Sensorineural Deafness |

| PDSS1 | Not Specified | Not Specified | Deficient | Deafness, Macrocephaly, Neuropathies, Cardiomyopathy |

| PDSS2 | Not Specified | Not Specified | Deficient | Infantile-onset Encephalopathy, Steroid-resistant Nephrotic Syndrome |

This table is based on data reported in published case studies. nih.govnih.govnih.gov

Cellular Growth and Viability Impairments

The reduction in ubiquinone levels caused by mutations in this compound synthase genes has profound effects on cellular function, often leading to impairments in cellular growth and viability. nih.gov The central role of CoQ10 in mitochondrial oxidative phosphorylation means that its deficiency directly compromises cellular energy production. nih.govmdpi.com This energy deficit is particularly detrimental to highly metabolic tissues, contributing to the cell death and tissue damage observed in affected individuals. researchgate.net

Studies have shown that defects in CoQ10 biosynthesis can render cells unable to grow under respiratory conditions. mdpi.com Furthermore, the loss of CoQ10's function as a potent antioxidant leads to increased oxidative stress, causing damage to lipids, proteins, and DNA, which can trigger apoptosis (programmed cell death). nih.govresearchgate.net Some research indicates that the PDSS2 gene may act as a tumor suppressor, with its downregulation being observed in certain cancers. nih.gov The loss of PDSS2 expression has been shown to enhance apoptosis and inhibit the tumorigenic capacity in human lung cancer cells. nih.gov Knockdown of PDSS2 in a human liver cell line was found to induce chromosomal instability and malignant transformation, suggesting a role in maintaining cellular viability and preventing uncontrolled growth. nih.gov

The clinical manifestations of PDSS gene mutations, such as progressive neurodegeneration in Leigh syndrome or the renal damage in nephrotic syndrome, are direct consequences of these underlying cellular viability impairments. nih.govresearchgate.net For example, an infant with PDSS2 mutations presented with progressive floppiness, feeding difficulties due to exhaustion, and ultimately widespread edema and death, illustrating a catastrophic failure of cellular viability. nih.gov

The table below outlines the observed cellular impairments resulting from defects in this compound synthase.

| Cellular Process | Consequence of Impairment | Associated Gene Defect |

| Mitochondrial Respiration | Reduced ATP production, cellular energy deficit | PDSS1, PDSS2 |

| Antioxidant Defense | Increased oxidative stress, cellular damage | PDSS1, PDSS2 |

| Cell Cycle/Growth | Inhibition of tumorigenic capacity, potential tumor suppression | PDSS2 |

| Genomic Stability | Chromosomal instability, potential for malignant transformation | PDSS2 |

| Overall Viability | Apoptosis, cell death, tissue degeneration | PDSS1, PDSS2 |

This table synthesizes findings on the functional consequences of this compound synthase deficiency. nih.govmdpi.comnih.gov

Methodological Approaches in Dodecaprenyl Diphosphate Research

Molecular Cloning and Heterologous Expression Systems

The foundation of modern research into dodecaprenyl diphosphate (B83284) synthase lies in the ability to isolate its corresponding gene and express it in a host organism that is easy to manipulate. This process, known as molecular cloning and heterologous expression, has been successfully applied to various cis-prenyltransferases.

A common strategy begins with the construction of a genomic DNA library from an organism known to produce long-chain polyprenyl diphosphates. For instance, a genomic library of Micrococcus luteus B-P 26 was constructed in Escherichia coli to clone the gene for undecaprenyl diphosphate synthase, an enzyme closely related to dodecaprenyl diphosphate synthase. nih.gov The recombinant clones, each containing a fragment of the M. luteus genome, can then be screened for the desired enzyme activity. One innovative screening method involves growing the E. coli colonies on a nylon membrane and then floating the membrane on a reaction mixture containing radiolabeled isopentenyl diphosphate (IPP) and an allylic primer like farnesyl diphosphate (FPP). nih.gov Clones expressing an active synthase will take up the substrates and produce a radiolabeled product, which can be detected by autoradiography. nih.gov

Once a gene is identified, it is often subcloned into an expression vector, such as the pET series of plasmids, which allows for high-level production of the recombinant protein in a suitable host, typically E. coli BL21(DE3). researchgate.net This has been demonstrated with decaprenyl diphosphate synthase (dps) genes from various fungi and bacteria. researchgate.net The expression of these genes in E. coli can lead to the production of novel compounds for the host; for example, E. coli, which normally produces coenzyme Q-8 (CoQ8), was engineered to produce CoQ10 by expressing a fungal decaprenyl diphosphate synthase gene. researchgate.net This demonstrates the power of heterologous expression systems in both studying enzyme function and metabolic engineering.

| Organism | Gene/Enzyme | Expression System | Key Finding |

| Micrococcus luteus B-P 26 | Undecaprenyl diphosphate synthase | E. coli with genomic DNA library | First primary structure for a Z-prenyltransferase was determined. nih.gov |

| Agrobacterium tumefaciens | Decaprenyl diphosphate synthase (dps) | E. coli BL21 (DE3) with pET28a vector | Recombinant E. coli produced CoQ10 in addition to its native CoQ8. researchgate.net |

| Rhizobium radiobacter | Decaprenyl diphosphate synthase (dps) | E. coli BL21(DE3) | Co-expression with dxs gene increased CoQ10 production. |

| Bulleromyces albus, Saitoella complicata, Rhodotorula minuta | Decaprenyl diphosphate synthase (dps1) | E. coli | Fungal genes enabled CoQ10 production in the bacterial host. researchgate.net |

Gene Deletion and Mutagenesis Strategies

To understand the specific function of a gene and the roles of individual amino acids within the encoded enzyme, researchers employ gene deletion and mutagenesis techniques. Gene deletion, or knockout, studies involve removing or disrupting the target gene to observe the resulting phenotype. For example, the deletion of the dhpC gene in Streptomyces luridus, involved in a phosphonate biosynthetic pathway, led to the accumulation of precursor molecules, which helped to elucidate the function of the DhpC enzyme. nih.gov Similarly, defects in the human genes PDSS1 and PDSS2, which encode subunits of decaprenyl diphosphate synthase, are caused by mutations that lead to severe coenzyme Q10 deficiency. nih.govnih.gov These "natural" mutations highlight the critical role of the enzyme in metabolism.

Site-directed mutagenesis is a more targeted approach where specific amino acids in the protein sequence are changed. This is particularly useful for investigating the function of conserved domains or specific residues within the active site. Cis-prenyltransferases contain several conserved regions, including two DDXXD motifs that are involved in substrate binding. researchgate.net Mutagenesis studies of these motifs have been crucial in confirming their function. For instance, a study of a zFPS synthase revealed that mutating a specific histidine residue (H103) led to the production of irregular products, demonstrating its key role in determining the reaction's outcome. researchgate.net Similarly, a deleterious D308E mutation identified in human PDSS1 is known to cause severe ubiquinone deficiency, pinpointing the importance of this specific aspartate residue. nih.gov

Protein Purification and Characterization Techniques